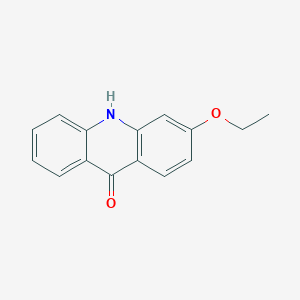

3-Ethoxyacridin-9(10H)-one

Description

Structure

3D Structure

Properties

CAS No. |

160289-91-8 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-ethoxy-10H-acridin-9-one |

InChI |

InChI=1S/C15H13NO2/c1-2-18-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)17/h3-9H,2H2,1H3,(H,16,17) |

InChI Key |

FYBYWDIHLBLQKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 3 Ethoxyacridin 9 10h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-Ethoxyacridin-9(10H)-one provides detailed information about the chemical environment of its hydrogen atoms. The presence of the ethoxy group at the C-3 position introduces characteristic signals: a quartet corresponding to the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The chemical shifts of the aromatic protons on the acridone (B373769) core are influenced by the electron-donating nature of the ethoxy group and the electron-withdrawing effect of the carbonyl group. Protons on the ring containing the ethoxy group will exhibit different shifts compared to those on the unsubstituted ring. The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | 7.20 - 7.30 | Doublet | 8.0 - 9.0 |

| H-2 | 6.80 - 6.90 | Doublet of doublets | 8.0 - 9.0, 2.0 - 3.0 |

| H-4 | 7.50 - 7.60 | Doublet | 2.0 - 3.0 |

| H-5 | 7.60 - 7.70 | Doublet | 7.5 - 8.5 |

| H-6 | 7.10 - 7.20 | Triplet | 7.0 - 8.0 |

| H-7 | 7.40 - 7.50 | Triplet | 7.0 - 8.0 |

| H-8 | 8.10 - 8.20 | Doublet | 7.5 - 8.5 |

| N-H | 11.5 - 12.5 | Broad Singlet | - |

| -OCH₂CH₃ | 4.00 - 4.20 | Quartet | 6.5 - 7.5 |

| -OCH₂CH₃ | 1.30 - 1.50 | Triplet | 6.5 - 7.5 |

Note: Data is predictive and based on analysis of the parent compound, 9(10H)-acridone, and related substituted acridones. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C-9) is characteristically found at a significant downfield shift, typically in the range of 175-180 ppm. The carbons of the ethoxy group will appear in the upfield region. The aromatic carbons will have distinct signals, with the carbon atom directly attached to the ethoxy group (C-3) showing an upfield shift due to the shielding effect of the oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 115 - 118 |

| C-2 | 110 - 113 |

| C-3 | 155 - 158 |

| C-4 | 122 - 125 |

| C-4a | 140 - 143 |

| C-5 | 118 - 121 |

| C-6 | 121 - 124 |

| C-7 | 126 - 129 |

| C-8 | 133 - 136 |

| C-8a | 120 - 123 |

| C-9 | 177 - 180 |

| C-9a | 121 - 124 |

| -OCH₂CH₃ | 63 - 66 |

| -OCH₂CH₃ | 14 - 17 |

Note: Data is predictive and based on analysis of related acridone structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to trace the connectivity of the aromatic protons within each ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons with attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (those without attached protons), such as C-4a, C-8a, C-9, and C-9a, by observing their correlations with nearby protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of acridone derivatives is characterized by several absorption bands in the UV and visible regions, which correspond to π→π* and n→π* transitions of the conjugated aromatic system. For this compound, the extended chromophore of the acridone core gives rise to strong absorptions. The ethoxy substituent, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted 9(10H)-acridone. Studies on the parent 9(10H)-acridone show characteristic absorption peaks that serve as a reference for its derivatives.

Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules. Many acridone derivatives are known to be fluorescent.

Excitation and Emission Spectral Characteristics

The fluorescence of this compound involves the absorption of light at a specific excitation wavelength, promoting the molecule to an excited electronic state, followed by the emission of light at a longer wavelength as it returns to the ground state. The strong fluorescence of the parent 9(10H)-acridinone is well-documented, especially in protic and polar solvents. researchgate.net The introduction of the electron-donating ethoxy group at the 3-position is expected to influence the fluorescence properties, potentially leading to shifts in the excitation and emission maxima and affecting the fluorescence quantum yield. The specific excitation and emission wavelengths are crucial for determining the compound's potential in applications such as fluorescent probes and materials science.

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For acridone derivatives, which are known for their fluorescent properties, determining the quantum yield is essential for applications in materials science and biological imaging. mdpi.com

The determination is typically performed using a relative method, where the fluorescence intensity of a dilute solution of the sample is compared to that of a standard compound with a well-known quantum yield under identical experimental conditions. The quantum yield of the sample (ΦS) can be calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where the subscripts S and R refer to the sample and the reference, respectively. I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. To minimize reabsorption effects, absorbance is typically kept below 0.1.

While the specific quantum yield for this compound has not been reported, studies on other acridone derivatives show a wide range of values depending on the substitution pattern and the solvent used. These values demonstrate the strong influence of molecular structure on luminescence efficiency.

| Acridone Derivative | Quantum Yield (ΦF) | Solvent | Reference |

|---|---|---|---|

| N-methyl-difluoro-acridone | ~1.0 | Not Specified | acs.org |

| AcridPyMe | 0.675 | DMSO | nih.gov |

| AcridPy | 0.210 | DMSO | nih.gov |

| Phenoxazine-substituted acridones | up to 0.69 | Toluene | rsc.org |

Lifetime Measurements and Dynamics of Excited States

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter provides deep insight into the dynamics of the excited state and is sensitive to the molecule's environment and conformational changes. nih.gov Techniques such as time-correlated single-photon counting (TCSPC) are commonly employed for these measurements.

Upon photoexcitation, the this compound molecule is promoted to an excited singlet state. From this state, it can relax via several pathways:

Fluorescence: Radiative decay back to the ground state, emitting a photon.

Internal Conversion: A non-radiative transition to the ground state, typically releasing heat.

Intersystem Crossing: A non-radiative transition to a triplet excited state.

The measured fluorescence lifetime is inversely proportional to the sum of the rate constants of all de-excitation processes. For many acridone derivatives, fluorescence lifetimes are in the nanosecond range. nih.gov For instance, some N-substituted 2-methoxy-9-acridones exhibit lifetimes greater than 10 ns. nih.gov The study of these dynamics is crucial for understanding the photophysical behavior and potential applications of these compounds. nih.govfrontiersin.org

| Compound Class | Reported Lifetime (τ) | Key Observation | Reference |

|---|---|---|---|

| Acridone Moiety-based Molecules | >10 ns | Exhibits long fluorescence lifetimes. | nih.gov |

| N-substituted 2-methoxy-9-acridones | Biexponential decay in some conditions | Indicates complex excited-state dynamics (e.g., excimer formation). | nih.govfrontiersin.org |

| Acridine (B1665455) Radical | ~100 ps | Doublet excited states have significantly shorter lifetimes. | nih.gov |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, and these absorptions are recorded in an IR spectrum.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of a strong band for the carbonyl group (C=O), a band for the N-H group of the acridone ring, and absorptions related to the aromatic rings and the ether linkage would confirm the compound's structure. researchgate.netspecac.com

| Functional Group | Expected Absorption Range (cm-1) | Vibrational Mode |

|---|---|---|

| N-H (secondary amide) | 3100 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic, -OCH2CH3) | 2850 - 3000 | Stretching |

| C=O (amide/ketone in acridone) | 1650 - 1710 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (ether) | 1050 - 1250 | Stretching |

| C-N | 1020 - 1220 | Stretching |

This table presents the predicted characteristic IR absorption frequencies for this compound based on established ranges for its constituent functional groups. udel.eduvscht.cz

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. researchgate.netnih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique molecular formula. acs.org

For this compound, the molecular formula is C₁₅H₁₃NO₂. Using HRMS, the experimentally measured mass of the molecular ion (e.g., the protonated species [M+H]⁺) would be compared to the theoretically calculated exact mass. A match within a very small error margin (typically < 5 ppm) provides unambiguous confirmation of the molecular formula. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₂ |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass | 240.10190 |

| Hypothetical Observed Mass | 240.10215 |

| Mass Error (ppm) | 1.04 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

An SCXRD experiment on a suitable single crystal of this compound would yield a detailed structural model. The analysis would confirm the planarity of the acridone core, the conformation of the ethoxy substituent, and the specific hydrogen bonding patterns involving the amide N-H and C=O groups, which dictate the supramolecular assembly.

| Crystallographic Parameter | Illustrative Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₂ |

| Formula Weight | 239.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 15.245(3) |

| c (Å) | 9.128(2) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 1141.5(4) |

| Z (molecules/unit cell) | 4 |

| Final R-factor (R1) | 0.045 |

This table contains hypothetical but plausible crystallographic data for this compound to illustrate the type of information obtained from an SCXRD analysis.

Structure Activity Relationship Sar Investigations of Acridone Derivatives

Systemic Analysis of Substituent Effects on Biological and Functional Activities

The biological activity of acridone (B373769) derivatives is highly sensitive to the nature, position, and spatial arrangement of substituents on the tricyclic ring system. nih.gov SAR investigations have revealed that modifications at various positions can significantly modulate the pharmacological properties of these compounds, including their anticancer, antiviral, and antiparasitic activities. scirp.orgrsc.org

For instance, studies on N10-substituted acridones have shown a clear correlation between the type of substituent and biological effect. In one series of N¹⁰-substituted acridone-2-carboxamide derivatives evaluated for anticancer activity, the order of activity for different para-substituents on a phenyl ring was found to be NO₂ > F > Cl > CH₃ > OCH₃. nih.gov This indicates that electron-withdrawing groups tend to enhance activity more than electron-donating groups at this position. nih.gov Similarly, research into acridine (B1665455)/acridone analogues has demonstrated that substitutions at the C-2 or C-4 positions with groups like methoxy (B1213986), chlorine, or bromine can lead to a loss of observable activity in certain assays, such as acetylcholinesterase inhibition. rsc.org

Furthermore, the linker between the acridone core and other moieties plays a critical role. The length and flexibility of an alkyl spacer at the N10 position have been identified as essential structural requirements for potent inhibitors of the AKT kinase. nih.gov In other cases, the spatial topology and orientation of substituents were found to make greater contributions to the bioactivity than their electronic properties alone. nih.gov For example, in a series of novel acridone derivatives developed as antiproliferative agents, compounds with specific spatial arrangements of R³ substituents demonstrated superior efficacy. nih.gov These findings highlight that a systemic analysis of various functional groups across the acridone scaffold is essential for optimizing their therapeutic potential. nih.govwisdomlib.org

Influence of the Ethoxy Group at the C-3 Position on Molecular Interactions

The presence of an alkoxy group, such as an ethoxy group, at the C-3 position of the acridone ring can significantly influence the molecule's electronic properties and, consequently, its interactions with biological targets. While direct studies focusing solely on the 3-ethoxy group are specific, broader research on substituted acridines provides valuable insights.

An electron-donating group like ethoxy at the C-3 position can enhance the electron density of the aromatic system. This electronic activation can influence the reactivity of adjacent positions; for example, the presence of an amino group at position 3 dramatically enhances the reactivity of position 4 towards electrophiles. thieme-connect.com This modulation of electron distribution can also affect non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to DNA or protein targets. researchgate.net

In the context of biological recognition, a substituent at the C-3 position can serve as a key interaction point or, conversely, cause steric hindrance that prevents optimal binding. The introduction of a methoxy group (chemically similar to an ethoxy group) at certain positions has been shown to sometimes lead to a decrease in activity, suggesting that the size and nature of the substituent at this location must be carefully considered for specific biological targets. rsc.org The ethoxy group's oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial bonds within a protein's active site. Therefore, the influence of the C-3 ethoxy group is a combination of electronic modulation of the acridone core and its direct participation in intermolecular interactions.

Role of the Acridone Ring System Planarity in Biological Recognition

A defining structural feature of the acridone nucleus is its unique planar tricyclic ring system. nih.goviajpr.com This planarity is a critical factor in the primary mechanism of action for many acridone derivatives: intercalation into DNA. scirp.orgresearchgate.netnih.gov The flat, aromatic structure allows the molecule to slide between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netnih.gov

This interaction leads to several downstream cellular consequences:

Inhibition of DNA Replication and Transcription: By inserting itself into the DNA, the acridone molecule can obstruct the action of enzymes like DNA and RNA polymerases, thereby halting cell proliferation. researchgate.net

Enzyme Inhibition: The planar ring is crucial for interacting with enzymes that process DNA, such as topoisomerases. rsc.orgmostwiedzy.pl Acridone derivatives can stabilize the transient DNA-topoisomerase complex, leading to DNA strand breaks and apoptosis. rsc.org

G-Quadruplex Stabilization: The planar surface of acridones also allows for effective π-π stacking interactions with G-quadruplex structures found in telomeres and oncogene promoter regions, making them promising candidates for anticancer therapies targeting these structures. nih.gov

The ability to intercalate is fundamental to the cytotoxic and antitumor properties of this class of compounds. scirp.orgresearchgate.net The rigid, planar scaffold ensures the necessary geometry for an effective "fit" into the DNA structure, disrupting its normal function and leading to cell death. nih.goviajpr.com

Structure-Based Design Principles for Optimized Acridone Derivatives

The development of potent and selective acridone derivatives relies heavily on structure-based design principles, which use knowledge of the biological target to guide molecular modifications. nih.govnih.gov Two key computational techniques employed in this process are pharmacophore modeling and molecular docking.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) necessary for biological activity. For a set of chemosensitizing acridones, an efficient pharmacophore model was identified with features including one hydrogen bond acceptor, one hydrophobic region, a positive ion group, and three aromatic rings. hilarispublisher.comnih.gov Such models serve as templates to design new molecules with a higher probability of being active. hilarispublisher.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov By simulating the interaction between an acridone derivative and the active site of an enzyme, researchers can identify key binding interactions and predict binding affinity. nih.govnih.gov For instance, docking studies of acridone derivatives into the ATPase domain of human topoisomerase IIα have shown good binding interactions, suggesting a mechanism as catalytic inhibitors. nih.gov These simulations help rationalize the observed SAR and guide the design of new derivatives with improved complementarity to the target's binding site. nih.gov

By combining these computational approaches with synthetic chemistry, researchers can iteratively refine the structure of acridone derivatives to enhance potency and selectivity, leading to the development of optimized therapeutic candidates. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structures of compounds with their biological activities. wisdomlib.orghkbpublications.com These models are invaluable for understanding the physicochemical properties that drive potency and for predicting the activity of novel compounds. wisdomlib.orgcas.org

Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a powerful 3D-QSAR technique that eliminates the subjective step of molecular alignment required by traditional CoMFA. scirp.orgnih.govkoreascience.kr In this method, molecules are broken down into smaller fragments, and their 3D shapes and electrostatic fields are analyzed to build a predictive model. scirp.orgscirp.org

A Topomer CoMFA study on a series of 15 biologically active acridone derivatives proved successful in optimizing their potency. scirp.org The model generated showed strong statistical significance, with a cross-validated coefficient (q²) of 0.56 and a conventional coefficient (r²) of 0.82. scirp.org The analysis of the resulting 3D contour maps revealed key structural insights:

Steric Effects: Large green contours were observed around specific substituent positions, indicating that the presence of bulky groups in these regions should improve biological activity. scirp.org

Electrostatic Effects: Red contours indicated areas where negatively charged substituents are favored, while blue contours (not explicitly mentioned for this model but typical in CoMFA) would show where positive charges are favored. scirp.org

A key advantage of a validated QSAR or 3D-QSAR model is its ability to predict the biological activity of compounds that have not yet been synthesized. cas.orgscirp.org The Topomer CoMFA model developed for acridone derivatives was used to predict the activity of a test set of additional structures, effectively guiding future research. scirp.orgscirp.org

The process involves:

Model Generation: A statistically robust model is created using a "training set" of compounds with known biological activities. scirp.orgsemanticscholar.org A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. semanticscholar.org

Predictive Screening: The model is then used to screen a virtual library of novel, hypothetical acridone derivatives. scirp.org

Prioritization for Synthesis: Compounds that are predicted to have high potency are prioritized for chemical synthesis and subsequent biological testing. scirp.orgscirp.org

This predictive capacity streamlines the drug discovery process by focusing synthetic efforts on the most promising candidates, thereby saving time and resources. wisdomlib.org The insights gained from the 3D-QSAR results, which highlight specific sites for chemical modification, led directly to the design of novel derivatives for future studies. scirp.orgscirp.org

Mechanistic Research on the Biological Activities of Acridone Derivatives in Vitro Studies

Nucleic Acid Interaction Mechanisms

DNA Intercalation Modalities and Kinetics

The planar aromatic structure of the acridone (B373769) scaffold is a key feature that typically allows these molecules to insert between the base pairs of the DNA double helix. This intercalative binding is a primary mechanism through which many acridone derivatives exert their biological effects. However, specific studies detailing the intercalation modalities and kinetics of 3-Ethoxyacridin-9(10H)-one are not available.

Research on various acridone derivatives has sometimes shown a preference for intercalation into GC-rich regions of DNA. This specificity can be influenced by the nature and position of substituents on the acridone ring. There is currently no published data to confirm or deny a similar sequence specificity for this compound.

A direct consequence of intercalation is the unwinding of the DNA double helix to accommodate the inserted molecule. The extent of this unwinding can be quantified experimentally. For this compound, there are no available studies that have measured its effect on the topology of DNA.

Some DNA-binding agents exhibit complex interaction mechanisms that involve both intercalation and binding to the external grooves of the DNA. Such branched mechanisms are dependent on the structural features of the molecule. The binding mechanism of this compound with DNA has not been elucidated in any published research.

Interaction with G-Quadruplex Structures of DNA

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences and are involved in key cellular processes. Many planar aromatic molecules, including certain acridone derivatives, have been shown to bind to and stabilize these structures. There is no available scientific literature that investigates the interaction between this compound and G-quadruplex DNA.

Topoisomerase Inhibition: Type I and Type II Poisoning

Topoisomerases are essential enzymes that regulate the topology of DNA. Acridone derivatives have been identified as inhibitors of both type I and type II topoisomerases, often acting as "poisons" by stabilizing the enzyme-DNA cleavage complex. The potential for this compound to act as a topoisomerase I or type II poison has not been reported in the scientific literature.

Enzyme Inhibition and Modulation

Extensive research into the biological activities of acridone derivatives has revealed their potential to interact with and modulate various enzymatic pathways. However, specific mechanistic data for the compound this compound in several key areas of enzyme inhibition remains largely uncharacterized in publicly accessible scientific literature. While the broader class of acridone and acridine (B1665455) compounds has been investigated for various biological effects, detailed in vitro studies focusing solely on the 3-ethoxy derivative are not available.

Photosystem II (PSII) Inhibition Mechanisms

Photosystem II is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria, responsible for water-splitting and the initiation of photosynthetic electron transport. Many herbicides exert their effects by inhibiting PSII. This typically involves binding to the D1 protein within the PSII reaction center, which blocks the electron flow to plastoquinone. This interruption not only halts the production of energy (ATP and NADPH) but also leads to the formation of reactive oxygen species, causing rapid cellular damage unl.eduredalyc.orgnih.govnih.gov.

Despite the known mechanisms for PSII inhibitors, there is no specific research available that details the interaction of this compound with PSII.

Interaction with D1 Protein

The D1 protein is a core component of the PSII reaction center and is the binding site for the secondary quinone acceptor, QB. Herbicidal inhibitors competitively bind to this site, displacing QB and thereby blocking the photosynthetic electron transport chain unl.eduredalyc.org. This interaction is a primary mechanism of photoinhibition. However, studies specifically detailing the binding or interaction of this compound with the D1 protein are not found in the available literature.

Effects on Electron Transport Chain

The photosynthetic electron transport chain involves a series of electron carriers embedded in the thylakoid membrane. Inhibition at PSII disrupts this flow, preventing the reduction of subsequent components and halting the generation of a proton gradient necessary for ATP synthesis redalyc.orgnih.govnih.govmanchester.ac.uk. While this is a well-understood process, the specific effects of this compound on the electron transport chain have not been documented.

Protein Kinase Inhibition Pathways

Protein kinases are crucial enzymes that regulate a vast array of cellular processes through phosphorylation. Their dysregulation is often implicated in diseases like cancer, making them a significant target for drug development youtube.com. The kinase inhibitor drug class is diverse, targeting specific kinases involved in abnormal cell growth researchgate.netdrugbank.com. Some acridine and acridone analogues have been identified as functioning as protein kinase inhibitors researchgate.net. For instance, certain N-substituted acridone derivatives have been synthesized and shown to inhibit Microtubule Affinity-Regulating Kinase 4 (MARK4) acs.org. However, there is no specific information available describing the pathways through which this compound might inhibit protein kinases.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Interaction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in the catabolism of tyrosine wikipedia.orgresearchgate.net. In plants, this pathway is essential for the synthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection nih.gov. Inhibition of HPPD leads to the bleaching of plant tissues and is a recognized herbicidal mechanism of action nih.govwikipedia.org. The known inhibitors of HPPD belong to distinct chemical classes such as triketones, pyrazolones, and diketonitriles wikipedia.orgnih.gov. There is no available research to suggest that this compound or other acridone derivatives act as HPPD inhibitors.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeats to the ends of chromosomes, playing a critical role in cellular immortality and cancer nih.gov. Its activity in most cancer cells, contrasted with its absence in most normal somatic cells, makes it an attractive target for anticancer therapies nih.govembopress.org. One mechanism for inhibiting telomerase is the stabilization of G-quadruplex DNA structures, which can form in the G-rich telomeric overhang, thereby blocking the enzyme's access acs.orgnih.gov.

Interactions with Other Biological Targets and Pathways

Mechanistic research into the biological activities of acridone derivatives, including compounds structurally related to this compound, has revealed multifaceted interactions with various cellular targets and signaling pathways. In vitro studies have particularly highlighted their potential in overcoming multidrug resistance, modulating key intracellular signaling molecules, and acting as sensors for biologically important ions.

Anti-Multidrug Resistance Mechanisms in Cellular Models

A significant area of research for acridone derivatives has been their ability to counteract multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. Acridone derivatives have been shown to modulate MDR through several mechanisms.

One key strategy involves the development of nitric oxide (NO) donating acridone derivatives. nih.gov These compounds have demonstrated potent cytotoxic activity against both drug-sensitive (MCF-7/Wt) and drug-resistant cancer cell lines that overexpress P-gp (MCF7/Dx) or BCRP (MCF7/Mr). nih.govhilarispublisher.com The mechanism involves the exogenous release of NO, which enhances the intracellular accumulation of conventional chemotherapeutic drugs like doxorubicin in resistant cells. nih.govresearchgate.net This is achieved by inhibiting the ATP-dependent efflux process, effectively reversing the resistance phenotype. nih.gov The cytotoxic effects of these NO-donating acridones show a good correlation with their rate of nitric oxide release. nih.govhilarispublisher.com

Molecular docking and in vitro studies suggest that acridone derivatives can act as substrates or inhibitors of efflux pumps, thereby competitively inhibiting the expulsion of other drugs. nih.gov This interaction increases the intracellular concentration of co-administered agents, restoring their efficacy. nih.gov Some acridone derivatives have been specifically investigated for their interactions with the three core components of the efflux pump system: P-gp, ATP, and Mg²⁺. nih.gov Research has indicated that substitutions on the acridone ring determine the primary interaction point; for instance, derivatives with a chlorine atom at the C-4 position were found to interact with ATP and Mg²⁺. nih.gov Optimization of the acridone structure, such as the inclusion of a cationic side chain, has led to compounds that are orders of magnitude more active in reversing MDR than benchmark inhibitors like verapamil. nih.gov

| Compound | Cell Line | Resistance Mechanism | IC₅₀ (µM) |

|---|---|---|---|

| Compound 1 | MCF-7/wt | Sensitive | 0.7 - 3.1 |

| MCF7/mr | BCRP Expression | 0.7 - 2.3 | |

| MCF7/dx | P-gp Expression | 1.9 - 2.9 | |

| Compound 10 | MCF7/mr | BCRP Expression | 0.7 - 2.3 |

| MCF7/dx | P-gp Expression | 1.9 - 2.9 | |

| Compound 11 | MCF7/mr | BCRP Expression | 0.7 - 2.3 |

| MCF7/dx | P-gp Expression | 1.9 - 2.9 |

Data derived from studies on NO-releasing acridones, showing potent activity across both sensitive and resistant cell lines. hilarispublisher.com

Modulation of Intracellular Signaling Molecules (e.g., Nitric Oxide, ATP)

Acridone derivatives can directly influence intracellular signaling by acting as carriers for signaling molecules or by interacting with energy-related pathways.

Nitric Oxide (NO)

Beyond their role in overcoming MDR, acridone derivatives have been engineered both to release and to sense nitric oxide. As NO donors, these compounds link the acridone scaffold to an NO-releasing moiety. The release of NO, a crucial signaling molecule involved in processes like vasodilatation and neurotransmission, can potentiate the cytotoxic activity of the parent acridone molecule. nih.govnih.gov

Conversely, the unique photophysical properties of the acridone ring make it an excellent fluorophore for developing fluorescent probes. semanticscholar.org Researchers have designed novel acridone-based probes for sensing NO within living cells. nih.gov For example, 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone was developed as a small-molecule fluorescent probe that reacts with NO in an oxygen-dependent manner. nih.govmdpi.com This reaction forms a triazole derivative and causes a significant, five-fold increase in fluorescence intensity, enabling the visualization and monitoring of NO levels in living Jurkat cells. nih.govmdpi.com

Adenosine (B11128) Triphosphate (ATP)

The interaction of acridone derivatives with ATP is primarily linked to their ability to inhibit ATP-dependent cellular machinery. As discussed in the context of MDR, efflux pumps like P-gp are reliant on ATP hydrolysis for energy. nih.govnih.gov Certain acridone derivatives have been shown to directly interact with the ATP-binding site of these transporters, thereby modulating their function. nih.gov The broader acridine class of compounds, which includes acridones, has also been shown to inhibit F-type ATP synthases. nih.gov This suggests that the core acridone structure has the potential to interfere with cellular energy metabolism, although this is not its most widely studied mechanism of action. Furthermore, specific acridine derivatives, such as quinacrine, are known to bind to adenine-related substances and have been used to identify ATP-containing vesicles within cells, highlighting the affinity of this chemical scaffold for ATP. plos.org

Intracellular Ion Sensing (e.g., Fe³⁺)

The rigid, planar structure and favorable optical properties of the acridone core make it a valuable component in the design of fluorescent chemosensors for detecting biologically significant ions. nih.gov

A notable example is the development of a coumarin-acridone hybrid fluorescent probe specifically designed for the detection of ferric ions (Fe³⁺). nih.gov Iron is an essential trace element, and imbalances in its concentration are linked to various pathological conditions. This novel probe demonstrated high sensitivity and selectivity for Fe³⁺ over a range of other common metal ions. nih.gov The sensing mechanism relies on the coumarin-acridone scaffold, which contains nitrogen and oxygen atoms that act as binding sites for the ferric ion. nih.gov This interaction results in a detectable change in the probe's fluorescence properties. The probe has proven effective for imaging Fe³⁺ within living HeLa cells and has even been used to detect the ion in a complex biological system like zebrafish, demonstrating its potential for in vivo applications. nih.gov

| Property | Value / Description |

|---|---|

| Target Ion | Fe³⁺ |

| Detection Limit | 1.77 µM |

| Core Structure | Coumarin-Acridone Hybrid |

| Binding Sites | Nitrogen and Oxygen atoms |

| Buffer System | Acetonitrile–MOPS (pH = 6.9) |

| Demonstrated Applications | Fluorescence imaging in living HeLa cells and zebrafish |

Characteristics of the fluorescent probe "S" designed for the selective and sensitive detection of intracellular ferric ions. nih.gov

Computational Chemistry and Theoretical Modeling of 3 Ethoxyacridin 9 10h One and Acridone Systems

Quantum Chemical Investigations

Quantum chemical methods are employed to examine the intrinsic properties of a molecule, such as its electronic structure and energy distribution. These investigations are fundamental to predicting the reactivity and spectroscopic characteristics of compounds like 3-Ethoxyacridin-9(10H)-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to acridone (B373769) and its derivatives to calculate optimized molecular geometry, electronic energies, and thermodynamic properties. researchgate.net For the parent acridone molecule, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been instrumental in determining its structural and electronic characteristics. researchgate.net

These calculations provide key energetic parameters that describe the molecule's stability and electronic nature. The introduction of an ethoxy group at the 3-position is expected to influence these parameters. The oxygen atom in the ethoxy group acts as an electron-donating group through resonance, which can alter the electron density distribution across the acridone core. This typically leads to changes in the total energy, dipole moment, and the energies of the molecular orbitals.

Table 1: Representative DFT-Calculated Energetic Properties of Acridone Systems The following table presents theoretical values for the parent acridone scaffold and predicted trends for this compound based on the electronic effects of the ethoxy substituent. Actual values would require specific computation.

| Parameter | 9(10H)-Acridone (Reference) | This compound (Predicted Trend) | Significance |

|---|---|---|---|

| Total Energy (Hartree) | Calculated Value | More negative | Indicates increased thermodynamic stability. |

| Dipole Moment (Debye) | Calculated Value | Altered value | Reflects changes in charge distribution and polarity. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. nih.gov

For the acridone scaffold, the HOMO is typically distributed over the electron-rich aromatic system, while the LUMO is often localized around the carbonyl group and the fused benzene rings. The introduction of the electron-donating 3-ethoxy group is predicted to raise the energy of the HOMO, making the molecule a better electron donor. This would likely decrease the HOMO-LUMO gap, suggesting an increase in chemical reactivity compared to the unsubstituted acridone. researchgate.net

Table 2: Representative FMO Properties of Acridone Systems This table illustrates typical FMO energy values and the predicted impact of the 3-ethoxy substituent.

| Parameter | 9(10H)-Acridone (Reference) | This compound (Predicted Trend) | Implication for Reactivity |

|---|---|---|---|

| EHOMO (eV) | -6.12 eV nih.gov | Higher (less negative) | Enhanced electron-donating ability (nucleophilicity). |

| ELUMO (eV) | -1.58 eV nih.gov | Slightly altered | Altered electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) (eV) | 4.54 eV nih.gov | Smaller | Increased chemical reactivity and polarizability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, where different colors represent different potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In the acridone core, the MEP surface generally shows a strong negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for hydrogen bond acceptance. A region of positive potential (blue) is typically found around the N-H group, identifying it as a hydrogen bond donor site. For this compound, the oxygen atom of the ethoxy group would introduce an additional region of negative electrostatic potential, which could serve as another site for intermolecular interactions, such as hydrogen bonding with biological receptors.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). This method is crucial for drug discovery, as it helps to elucidate the binding mechanism and affinity of potential drug candidates.

Acridone derivatives are known to exert their biological effects by interacting with various biomolecular targets. Molecular docking simulations have been extensively used to predict how these compounds bind to targets like DNA and enzymes such as topoisomerases and protein kinases. The planar structure of the acridone ring system makes it an ideal candidate for DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix.

For this compound, docking studies would be used to model its interaction within the binding site of a target protein or with a DNA sequence. The simulation calculates the most stable binding pose and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. Such studies can predict whether the compound is likely to be an inhibitor or modulator of the target.

A detailed analysis of the docking results reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. For the acridone scaffold, several key interactions are commonly observed:

Hydrogen Bonding: The carbonyl oxygen at position 9 and the hydrogen of the N-H group at position 10 are prime sites for forming hydrogen bonds with amino acid residues in an enzyme's active site (e.g., with lysine or aspartic acid).

Pi-Pi Stacking: The extensive aromatic pi-system of the tricyclic acridone core facilitates strong pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan, or with DNA base pairs.

Hydrophobic Interactions: The nonpolar regions of the acridone ring can form favorable hydrophobic interactions with nonpolar pockets within the receptor.

Table 3: Common Intermolecular Interactions for the Acridone Scaffold in Docking Simulations

| Interaction Type | Molecular Feature of Acridone | Potential Interacting Partner (in Receptor) | Significance |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | C=O group at C9 | Lysine, Arginine, Serine residues | Key for anchoring the ligand in the binding site. |

| Hydrogen Bond (Donor) | N-H group at N10 | Aspartic acid, Glutamic acid residues | Provides directional interaction and specificity. |

| Pi-Pi Stacking | Aromatic rings | Phenylalanine, Tyrosine, Tryptophan; DNA base pairs | Major contributor to binding affinity for planar molecules. |

| Hydrophobic Interactions | Benzene rings | Leucine, Valine, Alanine residues | Stabilizes the ligand in nonpolar pockets of the receptor. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics, thermodynamic properties, and kinetic behavior of chemical and biological systems. In the context of drug design and molecular modeling, MD simulations are invaluable for understanding how a ligand like this compound interacts with its biological targets, such as proteins or nucleic acids, at an atomic level. These simulations can reveal the dynamic nature of binding events, conformational changes induced upon binding, and the key interactions that stabilize the ligand-target complex.

Conformational Dynamics of this compound and Its Complexes

The conformational landscape of this compound is largely defined by the rigid, planar tricyclic acridone core. nih.govrsc.org This planarity is a key feature that facilitates its interaction with DNA through intercalation. nih.gov The primary source of conformational flexibility in the isolated molecule arises from the ethoxy group (-OCH₂CH₃) at the 3-position. Rotation around the C3-O and O-C₂H₅ bonds allows the ethyl group to adopt various orientations relative to the acridone ring, which can influence its solubility, crystal packing, and interactions with molecular targets.

When this compound forms complexes with biological macromolecules, its conformational dynamics become coupled to the dynamics of its binding partner. Acridone derivatives are well-known for their ability to bind to and stabilize G-quadruplex (G4) DNA structures, which are found in telomeres and oncogene promoter regions, making them attractive anticancer targets. nih.govrsc.org MD simulations of acridone derivatives complexed with G4 DNA have shown that the planar acridone scaffold interacts with the G-quartet via π-π stacking, while substituents on the ring system engage in interactions with the grooves or loops of the G4 structure. nih.gov

For instance, MD simulations performed on cationic acridone derivatives, AcridPyMe, bound to the MYC oncogene's G4 structure revealed preferential binding and stabilization. nih.govrsc.org Analysis of atom contacts over the simulation time provides quantitative insight into the binding preferences and the specific atoms involved in the interaction.

| Acridone Ligand | G4 DNA Structure | Average Total Contacts |

|---|---|---|

| AcridPyMe | MYC | 41 |

| AcridPy | MYC | 17 |

| AcridPyMe | G4 Tel | 16 |

| AcridPy | G4 Tel | 30 |

Elucidation of Binding Kinetics and Mechanisms

Understanding the kinetics of how a drug binds to and dissociates from its target (the on- and off-rates) is crucial for rational drug design, as these parameters can be more predictive of in vivo efficacy than binding affinity alone. technologynetworks.com MD simulations offer a window into the kinetic and mechanistic aspects of ligand binding by simulating the entire binding or unbinding pathway.

For acridone systems, MD simulations can elucidate the mechanism of DNA intercalation or binding to enzyme active sites, such as topoisomerase. nih.govresearchgate.net These simulations can:

Identify Binding Pathways: Trace the trajectory of the ligand as it approaches the binding site, revealing intermediate states and potential energy barriers.

Characterize Bound States: Analyze the stability of the ligand-target complex, the network of non-covalent interactions (hydrogen bonds, π-π stacking, hydrophobic interactions), and the role of solvent molecules. researchgate.net

Estimate Residence Time: Advanced MD techniques can be used to calculate the dissociation rate (k_off) and, consequently, the drug-target residence time, a key parameter for prolonged pharmacological effect.

Molecular dynamics studies have revealed that for acridine (B1665455) derivatives designed as DNA topoisomerase inhibitors, the resulting ligand-protein complexes exhibit enhanced binding stability. researchgate.net This stability is a direct consequence of the specific interactions formed between the ligand and the amino acid residues of the protein, which can be monitored and quantified throughout the simulation. By understanding these dynamic interactions, researchers can rationally modify the acridone scaffold to optimize binding kinetics and improve the therapeutic profile of potential drug candidates. technologynetworks.com

Chemoinformatics and Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown or poorly characterized, ligand-based drug design (LBDD) approaches become essential. ethernet.edu.et These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Chemoinformatics plays a central role in LBDD by employing computational techniques to analyze the chemical information of a set of known active and inactive compounds to derive a model that can predict the activity of novel molecules.

For acridone systems, several LBDD strategies have been successfully applied to identify and optimize new therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. For novel tetracyclic acridone derivatives, QSAR studies have been used to ascertain them as potential drug candidates by correlating their structural features with anticancer activity. nih.gov These models can then be used to predict the potency of newly designed compounds, such as this compound, guiding synthetic efforts toward more active analogues.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A ligand-based pharmacophore model was developed from 20 structurally diverse molecules to design new acridine derivatives as potent DNA topoisomerase inhibitors. researchgate.net Such a model could be used to screen large virtual libraries for compounds that match the pharmacophoric features, potentially identifying novel acridone-based hits.

Virtual Screening: Using pharmacophore models or 2D/3D similarity searching, large databases of chemical compounds can be computationally screened to identify molecules that are likely to be active. This approach was integrated into a pipeline for discovering potent DNA topoisomerase inhibitors from acridine derivatives. researchgate.net

These chemoinformatic approaches are critical for prioritizing which novel acridone derivatives should be synthesized and tested, thereby accelerating the drug discovery process.

| LBDD Technique | Description | Application in Acridone Research |

|---|---|---|

| QSAR | Correlates molecular descriptors with biological activity to predict the potency of new compounds. | Used to validate and predict the anticancer activity of newly synthesized tetracyclic acridone derivatives. nih.gov |

| Pharmacophore Modeling | Creates a 3D model of essential chemical features required for biological activity. | Developed from known active molecules to design and screen for new acridine-based topoisomerase inhibitors. researchgate.net |

| Similarity Searching | Identifies novel compounds based on their structural similarity (2D or 3D) to known active ligands. | Implicit in the rational design of acridine analogues based on existing scaffolds with known bioactivity. acs.org |

Acridone Based Fluorescent Probes and Bioimaging Agents in Chemical Biology Research

Design Principles for Acridone-Derived Fluorescent Probes

The acridone (B373769) scaffold is a privileged structure in the design of fluorescent probes due to its rigid, planar geometry and favorable photophysical properties. mdpi.com Acridone derivatives are known for their strong fluorescence, photostability, and long fluorescence lifetimes, making them excellent candidates for bioimaging and sensing applications. nih.gov The core design principle for transforming the acridone scaffold into a specific fluorescent probe involves the integration of two key components: a fluorophore (the acridone core itself) and a recognition unit (a receptor for a specific analyte).

The functionalization of the acridone core is crucial and can be readily achieved at various positions, particularly at the N(10) atom, to tune its properties. nih.gov The primary mechanism governing the "turn-on" or "turn-off" fluorescence response is often Photoinduced Electron Transfer (PeT). In a typical "turn-on" sensor, the recognition unit in its unbound state quenches the fluorescence of the acridone fluorophore through PeT. Upon binding to the target analyte, the electronic properties of the recognition unit are altered, inhibiting the PeT process and thereby restoring or enhancing the fluorescence. nih.gov

Another design strategy involves modulating the Twisted Intramolecular Charge Transfer (TICT) state. By attaching electron-donating or electron-accepting groups that can rotate, the molecule can enter a non-emissive TICT state. mdpi.com Interaction with an analyte or changes in the microenvironment (like viscosity) can restrict this rotation, blocking the TICT pathway and causing a significant increase in fluorescence emission, a phenomenon also related to Aggregation-Induced Emission (AIE). mdpi.com Furthermore, strategic chemical modifications can enhance water solubility, a critical factor for biological applications. nih.gov

Applications in the Detection and Quantification of Biological Analytes

The versatility of the acridone scaffold has been harnessed to develop a wide range of fluorescent probes for detecting crucial biological molecules.

Nitric Oxide (NO) Sensing

Nitric oxide (NO) is a vital signaling molecule involved in numerous physiological and pathological processes. nih.gov Fluorescent probes are invaluable tools for monitoring NO concentrations in real-time. fao.org The most common design for acridone-based NO probes involves conjugating the acridone fluorophore with a phenylene-1,2-diamine (or o-phenylenediamine) moiety. nih.gov

In the absence of NO, the probe is typically non-fluorescent or weakly fluorescent. In the presence of oxygen, the diamine group reacts specifically with NO to form a highly fluorescent triazole derivative. This chemical transformation blocks the PeT quenching mechanism, leading to a significant increase in fluorescence intensity. nih.gov A notable example is 7,8-Diamino-4-carboxy-10-methyl-9(10H)-acridone , which, upon reaction with NO, yields a corresponding triazole with a fivefold increase in fluorescence. This probe has been successfully used for sensing NO in living Jurkat cells. nih.gov

| Probe Name | Target Analyte | Mechanism | Fluorescence Change | Application |

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)-acridone | Nitric Oxide (NO) | Reaction with o-diamine to form a fluorescent triazole | 5-fold increase | NO sensing in living cells nih.gov |

Adenosine (B11128) Triphosphate (ATP) Monitoring in Metabolic Processes

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and monitoring its concentration is key to understanding metabolic processes. Acridone-based probes have been developed for the selective detection of ATP. nih.gov One successful strategy involves modifying the acridone scaffold at the N-10 position with a substituent capable of interacting with ATP. These interactions can lead to significant changes in the fluorescence signal, allowing for the monitoring of metabolic events. nih.gov

Another innovative approach utilizes fluorescently labeled ATP analogues. In this design, an acridone-based dye is attached to the terminal phosphate (B84403) group of an ATP analogue. nih.gov The fluorescence of the acridone dye is quenched by the adenine (B156593) ring of the ATP molecule via PeT. When an enzyme cleaves the phosphate chain during a metabolic process, the acridone dye is released from the adenosine moiety, disrupting the quenching and restoring fluorescence. This method allows for the direct, real-time monitoring of ATP-cleaving enzyme activity. nih.gov

| Probe Design | Target Process | Mechanism | Fluorescence Change | Application |

| N-10 substituted acridones | ATP binding | Host-guest interaction | Significant change | Monitoring metabolic processes nih.gov |

| Acridone-labeled ATP analogues | Enzymatic ATP cleavage | Release from PET quenching | Turn-on | Real-time enzyme activity assays nih.gov |

Ferric Ion (Fe³⁺) Detection

The ferric ion (Fe³⁺) is essential for many biological processes, but its dysregulation is linked to various diseases. nih.gov Therefore, selective chemosensors for Fe³⁺ are of great interest. Acridone-based fluorescent chemosensors have been designed for this purpose. researchgate.net

The typical design involves attaching a ligand—a molecule that can selectively bind to metal ions—to the acridone fluorophore. When the probe binds to Fe³⁺, its fluorescence is often quenched. This quenching can occur because the paramagnetic nature of the Fe³⁺ ion facilitates non-radiative decay pathways. rsc.org Studies have shown that these probes can exhibit excellent selectivity for Fe³⁺ over other competing metal ions. The binding stoichiometry is often 1:1 between the probe and the ion, and these sensors can achieve detection limits in the micromolar range, which is sensitive enough for biological and environmental applications. nih.govresearchgate.net

| Probe Characteristic | Finding | Source |

| Selectivity | High selectivity for Fe³⁺ over other metal ions | nih.govresearchgate.net |

| Mechanism | Fluorescence quenching upon binding | nih.govrsc.org |

| Stoichiometry | Typically 1:1 (Probe:Fe³⁺) | nih.govresearchgate.net |

| Detection Limit | As low as 4.13 μM | researchgate.net |

| Application | Detection in living cells | researchgate.net |

Utilization in DNA Research

The unique structural and photophysical properties of acridone derivatives make them highly suitable for DNA-related research.

DNA Detection and Recognition

The planar aromatic structure of the acridone nucleus is ideal for interacting with DNA. nih.gov Acridines and acridones are well-known DNA intercalators, meaning they can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can be monitored through changes in the molecule's fluorescence, providing a method for DNA detection. nih.gov

This property is particularly useful for developing sensors that can distinguish between double-stranded (dsDNA) and single-stranded DNA (ssDNA), as intercalation is specific to the helical structure of dsDNA. nih.gov Beyond simple detection, acridone derivatives are being developed to recognize and stabilize specific DNA secondary structures, such as G-quadruplexes (G4). nih.govrsc.org G-quadruplexes are found in regions of the genome that regulate oncogenes, making them attractive targets for anticancer therapies. By designing acridone derivatives that selectively bind to and stabilize these G4 structures, researchers aim to develop new therapeutic agents that can control gene expression. rsc.org The interaction and binding affinity of these compounds with different DNA structures can be assessed using techniques like fluorescence spectroscopy and circular dichroism. nih.gov

Mismatch DNA Recognition

The specific recognition of mismatched DNA sequences is a critical area of research for the diagnosis and treatment of genetic diseases. While acridine (B1665455) derivatives have been explored for their DNA intercalating properties, a comprehensive search of scientific literature reveals a lack of specific studies focusing on the use of 3-Ethoxyacridin-9(10H)-one for mismatch DNA recognition. The general principle involves designing molecules that exhibit a change in their fluorescence signal upon selectively binding to a mismatched DNA duplex. This selectivity can arise from specific hydrogen bonding patterns or conformational changes that are more favorable with the mismatched pair compared to a correctly matched Watson-Crick base pair. Further research would be necessary to synthesize and evaluate this compound-based probes for this specific application.

Fluorescence Resonance Energy Transfer (FRET) Systems

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, with applications ranging from protein-protein interactions to nucleic acid hybridization. FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers.

For a molecule to be an effective component of a FRET system, its absorption and emission spectra must be well-characterized. Specifically, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. A thorough review of existing research indicates that the specific spectral properties of this compound and its performance as a donor or acceptor in FRET pairs have not been reported. Consequently, there are no established FRET systems that specifically utilize this compound.

Sensing of Intracellular Microenvironmental Parameters

The internal environment of a cell is highly dynamic, with fluctuations in parameters such as polarity and viscosity playing crucial roles in cellular processes. Fluorescent probes that can respond to these changes provide invaluable tools for cell biologists.

Polarity Variation Monitoring

The polarity of the cellular microenvironment can influence protein folding, membrane dynamics, and enzymatic reactions. Fluorescent probes designed to monitor polarity often exhibit solvatochromism, where their emission wavelength shifts in response to the polarity of the surrounding solvent. While some acridine derivatives have been developed as polarity-sensitive probes, there is no specific research available on the application of this compound for monitoring intracellular polarity variations. The potential of the 3-ethoxy substituent to enhance the sensitivity of the acridone core to polarity changes remains an area for future investigation.

Viscosity Changes

Intracellular viscosity is another critical parameter that can reflect the health and functional state of a cell. Molecular rotors are a class of fluorescent probes that are particularly sensitive to viscosity. Their fluorescence quantum yield is often low in low-viscosity environments due to non-radiative decay through intramolecular rotation. In more viscous media, this rotation is hindered, leading to an increase in fluorescence intensity. A detailed search of the scientific literature did not yield any studies on the use of this compound for sensing intracellular viscosity changes.

Advanced Luminescent Properties: Thermally Activated Delayed Fluorescence (TADF) Materials based on Acridin-9(10H)-one

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in organic light-emitting diodes (OLEDs), potentially achieving 100% internal quantum efficiency. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which enables efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal energy.

The acridin-9(10H)-one core has been utilized as an acceptor unit in the design of TADF emitters. By attaching suitable electron-donating groups to the acridone acceptor, it is possible to achieve a small ΔEST, a key requirement for efficient TADF.

Future Research Directions and Emerging Academic Applications

Development of Novel Synthetic Strategies for Complex Acridone (B373769) Architectures

Future synthetic research is expected to focus on creating more complex and diverse acridone architectures. Traditional methods, such as the Ullmann condensation followed by cyclization, are being supplemented by modern synthetic strategies. These include microwave-assisted synthesis to shorten reaction times and improve yields, and multi-component reactions that allow for the efficient construction of complex molecules in a single step. The development of novel catalytic systems, for instance using cerium(IV), is enabling the synthesis of previously inaccessible acridone structures. A significant goal is the design of more environmentally friendly or "green" synthetic routes that reduce the use of harsh reagents and solvents. The ability to strategically introduce various substituents onto the acridone core is crucial for fine-tuning the pharmacological properties of these derivatives.

Multi-Targeted Mechanistic Investigations and Polypharmacology

The era of "one molecule, one target" is evolving towards a polypharmacological approach, where a single compound is designed to interact with multiple biological targets. This strategy is particularly relevant for complex diseases like cancer. Acridone derivatives are well-suited for this approach due to their ability to act via multiple mechanisms, such as DNA intercalation, inhibition of key enzymes like topoisomerases and protein kinases, and modulation of drug resistance pathways. Future investigations will likely focus on designing acridone derivatives that can simultaneously target different aspects of a disease's pathology. For example, a single compound might be engineered to inhibit tumor growth and also counteract multidrug resistance, a common reason for the failure of chemotherapy.

Integration of Advanced Spectroscopic and Computational Approaches for Rational Design

The rational design of new therapeutic agents is increasingly reliant on the synergy between computational modeling and experimental spectroscopic techniques. Computational methods, such as Density Functional Theory (DFT) and molecular docking, allow researchers to predict how a new acridone derivative will bind to its biological target and to understand its electronic properties. This in silico analysis helps in prioritizing which molecules to synthesize, saving time and resources. Advanced spectroscopic methods (e.g., FT-IR, NMR, UV-vis) are then used to characterize the synthesized compounds and confirm the computational predictions. This integrated approach facilitates a deeper understanding of structure-activity relationships, guiding the design of more potent and selective acridone-based drugs.

Exploration of Acridone Derivatives as Advanced Research Tools in Systems Biology

Systems biology aims to understand the complex interactions within biological systems. Fluorescent molecules are invaluable tools in this field for visualizing and tracking specific components within a cell. Due to their inherent fluorescence, acridone derivatives are excellent candidates for development as molecular probes. Future research will likely see the design of novel acridone-based fluorescent probes to monitor metabolic processes, track protein-protein interactions, and sense the presence of specific ions or biomolecules like ATP. These tools can provide crucial insights into the functioning of healthy and diseased cells, helping to unravel complex biological networks.

Potential for New Applications in Bioanalytical Chemistry and Diagnostics

The unique photophysical and electrochemical properties of the acridone scaffold open up possibilities for applications in bioanalytical chemistry and diagnostics. Acridone derivatives can be developed as highly sensitive sensors for detecting specific metal ions or biomolecules. Their ability to change their fluorescence in response to their environment can be harnessed to create probes that signal changes in cellular conditions, such as pH. Furthermore, multifunctional acridone derivatives that possess electrochemical, fluorescent, and photoelectrochemical activity could serve as versatile signal probes in advanced diagnostic platforms, including biosensors for detecting disease markers.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Chalcone Formation | Aryl aldehyde, KOH/ethanol, 12 h reflux | 60–75% |

| Cyclization | Isoniazid, glacial acetic acid/DMF, 80°C (microwave) | 45–55% |

What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Basic Research Question

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., ethoxy group at C3).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation. For example, triclinic crystal systems (space group P1) with hydrogen-bonding networks are typical .

How can researchers mitigate challenges in purifying this compound derivatives?

Basic Research Question

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) separates polar byproducts.

- HPLC : Reverse-phase C18 columns resolve structurally similar impurities (e.g., regioisomers).

Key Consideration : Monitor purity via TLC (R = 0.4 in ethyl acetate/hexane) and melting point analysis (e.g., 220–225°C) .

What experimental considerations are critical for successful single-crystal X-ray diffraction analysis?

Advanced Research Question

- Crystal Growth : Slow evaporation from DMSO/ethanol (1:3) yields diffraction-quality crystals.

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen-bond geometries (e.g., C–H···O interactions). Example metrics:

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | P1 | |

| Hydrogen Bond (D···A) | 2.85–3.10 Å | |

| Torsion Angles | 105–110° |

How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Advanced Research Question

- Polymorphism Check : SC-XRD may reveal multiple crystal forms affecting spectral alignment.

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ethoxy group rotation).

- Complementary Techniques : Pair IR (C=O stretch ~1680 cm) with thermal analysis (TGA/DSC) to correlate stability and structure .

Example : A mismatch in H NMR shifts (e.g., aromatic protons) may indicate solvent-induced tautomerism, resolved via SC-XRD .

What strategies address low reproducibility in synthetic yields?

Advanced Research Question

- Reagent Purity : Use freshly distilled aryl aldehydes to avoid oxidation byproducts.

- Moisture Control : Anhydrous KOH and ethanol prevent hydrolysis of intermediates.

- Reaction Monitoring : In situ FTIR tracks chalcone formation (disappearance of aldehyde C=O peak at ~1720 cm) .

Statistical Approach : Design of Experiments (DoE) optimizes variables (e.g., temperature, stoichiometry) for robustness.

How do substituents influence the thermal stability of this compound derivatives?

Advanced Research Question

Thermogravimetric analysis (TGA) shows:

Q. Table 3: Thermal Data for Acridinone Derivatives

| Substituent | Melting Point (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| 3-Ethoxy | 220–225 | 443–450 |

| 2-Chloro | 235–240 | 455–462 |

What computational methods complement experimental data for structural elucidation?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.